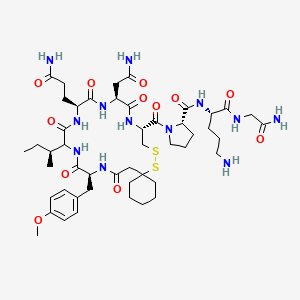
(d(CH2)51,Tyr(Me)2,Orn8)-Oxytocin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Mpomeovt is a cyclic peptide.
生物活性
(d(CH2)51,Tyr(Me)2,Orn8)-Oxytocin, commonly referred to as OVT, is a synthetic analog of oxytocin that functions primarily as an oxytocin receptor antagonist . This compound has garnered attention for its potential applications in neuroscience and behavioral studies, particularly regarding its influence on social behaviors and reproductive functions.
- Molecular Formula : C₄₈H₇₄N₁₂O₁₂S₂
- Molecular Weight : 1075.304 g/mol
- CAS Number : 77327-45-8
- Density : 1.4 ± 0.1 g/cm³
- Boiling Point : 1537.6 ± 65.0 °C at 760 mmHg
As an oxytocin receptor antagonist, this compound binds to the oxytocin receptors (OTRs), inhibiting the natural effects of oxytocin. This blockade can modulate various physiological responses and behavioral outcomes associated with oxytocin signaling.
Effects on Sexual Behavior
Research has demonstrated that OVT can significantly influence sexual behaviors in male rats. A study showed that microinjections of OVT into the medial preoptic area (MPOA) inhibited copulation behaviors in sexually experienced males, suggesting that oxytocin activity in this region facilitates sexual performance . Conversely, administration of oxytocin enhanced copulatory behaviors, indicating a complex role of this neuropeptide in regulating sexual functions.
Social Behavior Modulation
In a broader context, OVT has been implicated in modulating social interactions. Studies involving genetically engineered mice have shown that oxytocin analogs can alleviate social impairments reminiscent of autism spectrum disorders. These findings suggest that antagonists like OVT may provide insights into therapeutic strategies for social dysfunctions .
Neurological Implications
The application of OVT extends to neurological research, particularly in understanding conditions such as anxiety and depression. The compound's ability to inhibit oxytocin signaling can help elucidate the neurobiological underpinnings of these disorders. For instance, research indicates that OVT may reduce anxiety-like behaviors in animal models by blocking the anxiolytic effects typically mediated by oxytocin .
Case Studies and Experimental Evidence
- Study on Male Sexual Behavior :
-
Social Behavior in Mice :
- Objective : Investigate the effects of oxytocin analogs on social behaviors.
- Method : Genetically modified mice were treated with various oxytocin analogs.
- Results : Certain analogs improved social interactions compared to untreated controls, highlighting the potential for therapeutic applications .
Summary Table of Biological Effects
| Biological Activity | Effect of this compound |
|---|---|
| Sexual Behavior | Inhibition of copulatory efficiency |
| Social Interaction | Modulation of social impairments |
| Anxiety and Depression | Potential reduction in anxiety-like behaviors |
科学的研究の応用
2.1. Mental Health Disorders
Recent studies have highlighted the potential of (d(CH2)51,Tyr(Me)2,Orn8)-Oxytocin in treating mental health disorders. For instance:
- PTSD and Anxiety : The compound has been shown to inhibit the activation of stress-responsive neurons in the hypothalamus, suggesting a mechanism for reducing anxiety-like behaviors .
- Autism Spectrum Disorder : Its ability to modulate social behavior indicates potential therapeutic benefits for individuals with ASD .
2.2. Cognitive Enhancement
Research has demonstrated that derivatives of oxytocin can improve cognitive functions in animal models. A study found that an oxytocin derivative administered nasally improved memory in cognitively impaired mice, suggesting that this compound might have similar effects .
3.1. In Vivo Studies
A notable study involved the administration of this compound to transgenic mice models to assess its effects on stress and anxiety responses. The results indicated a significant reduction in plasma corticosterone levels following acute salt loading, demonstrating the compound's role in stress modulation .
Data Tables
The following table summarizes key findings related to the applications of this compound:
特性
CAS番号 |
77327-45-8 |
|---|---|
分子式 |
C48H74N12O12S2 |
分子量 |
1075.3 g/mol |
IUPAC名 |
(2S)-N-[(2S)-5-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxopentan-2-yl]-1-[(10R,13S,16S,22S)-13-(2-amino-2-oxoethyl)-16-(3-amino-3-oxopropyl)-19-[(2S)-butan-2-yl]-22-[(4-methoxyphenyl)methyl]-12,15,18,21,24-pentaoxo-7,8-dithia-11,14,17,20,23-pentazaspiro[5.19]pentacosane-10-carbonyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C48H74N12O12S2/c1-4-27(2)40-46(70)56-31(16-17-36(50)61)42(66)57-33(23-37(51)62)43(67)58-34(47(71)60-21-9-11-35(60)45(69)55-30(10-8-20-49)41(65)53-25-38(52)63)26-73-74-48(18-6-5-7-19-48)24-39(64)54-32(44(68)59-40)22-28-12-14-29(72-3)15-13-28/h12-15,27,30-35,40H,4-11,16-26,49H2,1-3H3,(H2,50,61)(H2,51,62)(H2,52,63)(H,53,65)(H,54,64)(H,55,69)(H,56,70)(H,57,66)(H,58,67)(H,59,68)/t27-,30-,31-,32-,33-,34-,35-,40?/m0/s1 |
InChIキー |
ZWVZXPFUQHTUKV-DCFRFDPNSA-N |
SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSC2(CCCCC2)CC(=O)NC(C(=O)N1)CC3=CC=C(C=C3)OC)C(=O)N4CCCC4C(=O)NC(CCCN)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N |
異性体SMILES |
CC[C@H](C)C1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC2(CCCCC2)CC(=O)N[C@H](C(=O)N1)CC3=CC=C(C=C3)OC)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CCCN)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N |
正規SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSC2(CCCCC2)CC(=O)NC(C(=O)N1)CC3=CC=C(C=C3)OC)C(=O)N4CCCC4C(=O)NC(CCCN)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N |
同義語 |
(d(CH2)5,Tyr(Me)2,Orn8)vasotocin 1-(beta-mercapto-(beta,beta-cyclopentamethylene)propionic acid)-2-tyr(OMe)-8-Orn-oxytocin 1-deamino-2-O-methyl-tyrosyl-8-ornithine-1-(beta-mercapto-(beta,beta-cyclopentamethylene)propionic acid)oxytocin d(CH2)5Tyr(Me)-8-Orn-vasotocin dET2Tyr(Me)-OVT MPOMeOVT oxytocin, 1-(beta-mercapto-(beta, beta-cyclopentamethylene)propionic acid)-O-methyltyrosyl(2)-ornithine(8)- oxytocin, 1-(beta-mercapto-(beta,beta-cyclopentamethylene)propionic acid)-1-deamino-2-O-methyl-tyrosyl-8-ornithine- oxytocin, 1beta-Mpa(beta-(CH2)5)(1)-Me(Tyr)(2)-Orn(8)- oxytocin,1-(beta-mercapto-(beta, beta-cyclopentamethylene)propionic acid)-Tyr(OMe)(2)-Orn(8)- vasotocin, 1-(beta-mercapto-(beta, beta-cyclopentamethylene)propionic acid)-Tyr(OM3)(2)-Orn(8)- vasotocin, d(CH2)5-2-O-methytyrosine-8-ornithine- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















